Reactivity Scaling: TMSOTs Positioned Between Extreme Reactivity of Triflate and Low Reactivity of Chloride
Trimethylsilyl triflate (TMSOTf) exhibits a quantified reactivity 6.7 × 10^8 times greater than trimethylsilyl chloride (TMSCl), a difference stemming from the superior leaving group ability of the triflate anion (OTf⁻) over chloride [1]. Trimethylsilyl p-toluenesulphonate (TMSOTs), bearing a tosylate (OTs⁻) leaving group, is positioned between these two extremes: it is significantly more reactive than TMSCl, enabling silylation without the need for a strong base, yet considerably less reactive and more controllable than TMSOTf, which can require stringent anhydrous conditions and low temperatures to avoid runaway reactions [2]. Direct head-to-head competition experiments between silyl triflate and silyl tosylate strained intermediate precursors confirm that the tosylate pathway competes effectively, with product yields determined by 1H NMR analysis, showcasing distinct reactivity profiles [3].
| Evidence Dimension | Relative reactivity as a silylating agent |
|---|---|
| Target Compound Data | Intermediate reactivity between TMSCl and TMSOTf (exact multiplier not found for TMSOTs). |
| Comparator Or Baseline | TMSOTf: 6.7 × 10^8 times more reactive than TMSCl. TMSCl: Baseline low reactivity. |
| Quantified Difference | Class-level inference: TMSOTs reactivity > TMSCl and < TMSOTf (by multiple orders of magnitude). |
| Conditions | General silylation reactions; TMSOTf value from hydrolytic sensitivity studies. |
Why This Matters
This reactivity gradation is critical for selecting a reagent that balances efficient silylation with reaction control, avoiding the excessive moisture sensitivity and side reactions associated with TMSOTf.
- [1] Goundry, W. R. F. Trimethylsilyl Trifluoromethanesulfonate (TMSOTf). Thieme, 2003. States TMSOTf is 6.7 × 10^8 times more reactive than TMSCl. View Source
- [2] AureChem. How Trimethylsilyl Triflate Is Used as a Powerful Silylation and Catalytic Agent in Organic Synthesis. Notes TMSOTf is preferred over TMSCl or TMSOTs for superior reactivity. View Source
- [3] PMC Figure 5. Competition experiments between silyl triflate and silyl tosylate strained intermediate precursors. Yields determined by 1H NMR analysis with external standard. View Source
